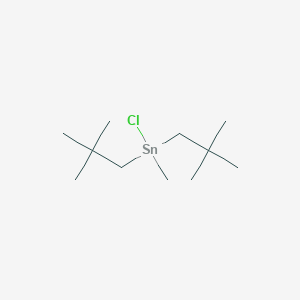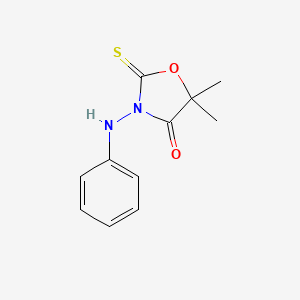
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that contains an oxazolidinone ring with an anilino group and a sulfanylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the reaction of aniline with a suitable precursor that contains the oxazolidinone ring. One common method involves the reaction of aniline with 5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The anilino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets and pathways. The anilino group can interact with enzymes and receptors, leading to various biological effects. The sulfanylidene group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Anilino-5,5-dimethyl-2-cyclohexen-1-one: This compound has a similar structure but with a cyclohexenone ring instead of an oxazolidinone ring.
(S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione: This compound contains an imidazolidine-2,4-dione ring and is used in similar research applications.
Uniqueness
3-Anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
88051-84-7 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
3-anilino-5,5-dimethyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-11(2)9(14)13(10(16)15-11)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3 |
Clé InChI |
NJLLXKPMMNONQG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Ethyl(2-hydroxyethyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B14378208.png)
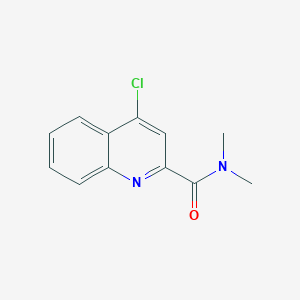
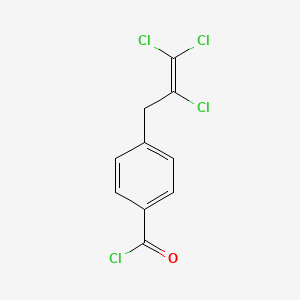
![2-{4-[(4-Fluorophenyl)sulfanyl]-3-nitrophenyl}-2-propyl-1,3-dithiane](/img/structure/B14378214.png)
![Dimethyl[(methylphosphanyl)methyl]phosphane](/img/structure/B14378227.png)
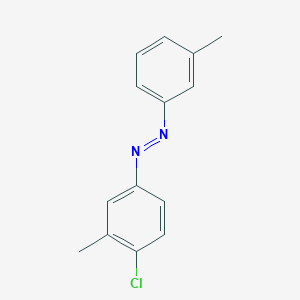
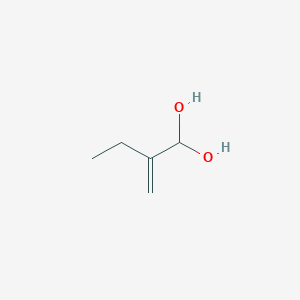
![5-(Methanesulfonyl)-6,7-dimethyl-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14378237.png)
![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
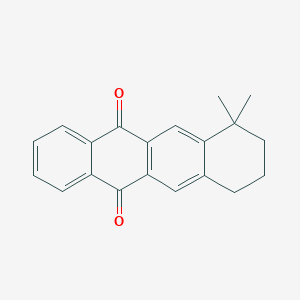
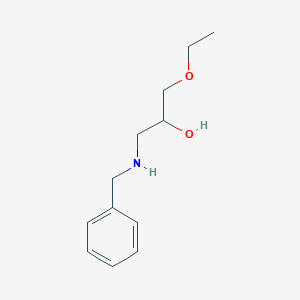
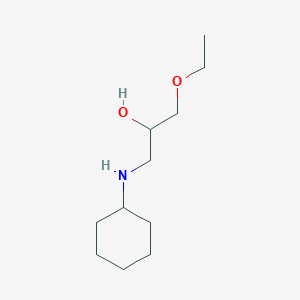
![8-{(E)-[(4-Bromophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14378270.png)
